

# Tulrampator's Bid for Depression Treatment: A Comparative Clinical Trial Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Tulrampator |           |
| Cat. No.:            | B1682043    | Get Quote |

An in-depth analysis of the clinical trial outcomes for the AMPA receptor modulator **Tulrampator** in the treatment of depression reveals a challenging path for this novel mechanism. Despite promising preclinical data, the compound failed to demonstrate superiority over placebo in its Phase II clinical trial. This comparative guide provides a critical review of **Tulrampator**'s clinical trial outcomes, juxtaposed with the performance of established and emerging alternative therapies for depression, offering valuable insights for researchers, scientists, and drug development professionals.

**Tulrampator** (also known as CX-1632 and S-47445) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Preclinical studies in animal models showed that **Tulrampator** could enhance cognition and memory, and produce antidepressant-like effects.[1][2] These promising early results led to its investigation in clinical trials for major depressive disorder (MDD).

However, the Phase II clinical trial for depression (NCT02805439) ultimately did not meet its primary endpoint, failing to show a statistically significant improvement in depressive symptoms compared to placebo.[2][3][4] While the full, detailed results of this trial have not been made widely public, the consistent reporting of its negative outcome marks a significant setback for this specific AMPA receptor modulator in the context of depression treatment.

Further supporting this finding, a Phase II trial of **Tulrampator** (S47445) in patients with mild to moderate Alzheimer's disease who also presented with depressive symptoms (NCT02626572)



showed no significant difference from placebo in improving those depressive symptoms, as measured by the Cornell Scale for Depression in Dementia (CSDD).[5][6]

This guide will now delve into a comparative analysis of **Tulrampator**'s performance against other therapeutic modalities for depression, presenting available quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

#### **Quantitative Comparison of Clinical Trial Outcomes**

To provide a clear and objective comparison, the following table summarizes the key efficacy data from clinical trials of **Tulrampator** and selected alternative treatments for depression. The primary outcome measure for depression in most of these studies is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, a clinician-rated scale where a higher score indicates more severe depression.[7][8]



| Treatment                           | Study<br>Population                                   | Primary<br>Endpoint                                                         | Mean<br>Change in<br>MADRS<br>Score<br>(Drug)                    | Mean Change in MADRS Score (Placebo/Co ntrol)                    | Key<br>Findings &<br>Citations                                                                     |
|-------------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Tulrampator<br>(S-47445)            | Major<br>Depressive<br>Disorder<br>(MDD)              | Change in<br>MADRS<br>score                                                 | Not publicly<br>available                                        | Not publicly<br>available                                        | Failed to<br>show<br>superiority<br>over placebo<br>in a Phase II<br>trial.[2][3][4]               |
| Tulrampator<br>(S-47445)            | Alzheimer's<br>Disease with<br>Depressive<br>Symptoms | Change in Cornell Scale for Depression in Dementia (CSDD) score at 24 weeks | No<br>statistically<br>significant<br>difference<br>from placebo | No<br>statistically<br>significant<br>difference<br>from placebo | Did not show<br>significant<br>benefits over<br>placebo on<br>depressive<br>symptoms.[5]           |
| Ketamine<br>(intravenous)           | Treatment-<br>Resistant<br>Depression<br>(TRD)        | Change in<br>MADRS<br>score at 24<br>hours                                  | -18.4                                                            | -5.7                                                             | Significantly greater improvement in the ketamine group compared to midazolam (active placebo).[9] |
| Esketamine<br>(intranasal<br>spray) | Treatment-<br>Resistant<br>Depression<br>(TRD)        | Change in<br>MADRS<br>score at 4<br>weeks                                   | -19.8                                                            | -15.0 (with<br>oral<br>antidepressa<br>nt)                       | Superior improvement in MADRS score for esketamine                                                 |



|                      |                                                |                                           |                       |                     | plus an oral<br>antidepressa<br>nt compared<br>to placebo<br>plus an oral<br>antidepressa<br>nt.[10]        |
|----------------------|------------------------------------------------|-------------------------------------------|-----------------------|---------------------|-------------------------------------------------------------------------------------------------------------|
| Psilocybin<br>(oral) | Treatment-<br>Resistant<br>Depression<br>(TRD) | Change in<br>MADRS<br>score at 3<br>weeks | -12.0 (25 mg<br>dose) | -5.4 (1 mg<br>dose) | A single 25 mg dose of psilocybin significantly reduced depression scores compared to a 1 mg dose. [11][12] |

#### **Experimental Protocols**

Understanding the methodologies behind these clinical trials is crucial for interpreting their outcomes. Below are summaries of the experimental protocols for the key studies cited.

### Tulrampator (S-47445) for Depression (NCT02805439)

- Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients diagnosed with Major Depressive Disorder who had an inadequate response to at least one but no more than three antidepressant treatments in the current episode.
- Intervention: Oral administration of **Tulrampator** as an adjunctive treatment to a selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI).
- Primary Outcome: The primary efficacy endpoint was the change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score.



 Status: The study was completed, but as previously noted, it did not meet its primary endpoint.

#### **Ketamine for Treatment-Resistant Depression**

- Study Design: A two-site, parallel-arm, randomized controlled trial.
- Participants: Patients with treatment-resistant major depression.
- Intervention: A single intravenous infusion of ketamine (0.5 mg/kg) compared to an active placebo control (midazolam).
- Primary Outcome: Change in depression severity at 24 hours, assessed by the MADRS.[13]
- Key Protocol Details: Patients were randomized in a 2:1 ratio to receive either ketamine or midazolam under double-blind conditions.[13]

## Esketamine (Spravato<sup>™</sup>) for Treatment-Resistant Depression

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Participants: Adults with treatment-resistant depression.
- Intervention: Flexibly dosed esketamine nasal spray (56 mg or 84 mg) or placebo nasal spray, in conjunction with a newly initiated oral antidepressant.
- Primary Outcome: Change from baseline in MADRS total score at the end of the 4-week double-blind induction phase.[10]
- Key Protocol Details: Esketamine or placebo was administered twice weekly for four weeks.

#### **Psilocybin for Treatment-Resistant Depression**

- Study Design: A phase 2b, randomized, double-blind, controlled trial.
- Participants: Patients with treatment-resistant depression.



- Intervention: A single oral dose of psilocybin (25 mg, 10 mg, or 1 mg as a control) administered with psychological support.
- Primary Outcome: Change from baseline in the MADRS total score at week 3.[11]
- Key Protocol Details: Participants discontinued standard antidepressant treatment prior to the trial. All participants received psychological support before, during, and after the psilocybin session.[11][12]

## **Signaling Pathways and Mechanisms of Action**

The development of **Tulrampator** and the rapid antidepressant effects of ketamine have highlighted the glutamatergic system, particularly the AMPA receptor, as a key target for novel antidepressant therapies. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways.



Click to download full resolution via product page

Proposed signaling pathway of **Tulrampator**.





Click to download full resolution via product page

Simplified signaling pathway of Ketamine's antidepressant action.

#### Critical Review and Future Directions

The failure of **Tulrampator** in its Phase II depression trial underscores the complexities of translating preclinical findings into clinical efficacy. While the modulation of the AMPA receptor remains a promising avenue for novel antidepressant development, the specific pharmacological profile of **Tulrampator** may not have been optimal for treating major depressive disorder. Factors such as receptor subtype selectivity, the degree of potentiation, and potential off-target effects could have contributed to the lack of a therapeutic window.

In contrast, the success of ketamine and its derivative esketamine, which also act on the glutamatergic system and lead to downstream AMPA receptor activation, demonstrates the potential of this pathway. The rapid and robust antidepressant effects observed with these treatments, particularly in treatment-resistant populations, have been a significant breakthrough in psychiatry. Similarly, the promising results from clinical trials of psilocybin, which acts on the serotonergic system but also appears to induce neuroplastic changes, highlight the importance of exploring novel mechanisms beyond traditional monoamine reuptake inhibition.

For researchers and drug development professionals, the story of **Tulrampator** serves as a critical case study. It emphasizes the need for a deeper understanding of the nuances of AMPA receptor pharmacology and the downstream signaling cascades involved in antidepressant responses. Future research in this area may benefit from:



- Developing more selective AMPA receptor modulators: Targeting specific AMPA receptor subunit compositions that are dysregulated in depression could lead to improved efficacy and tolerability.
- Investigating combination therapies: Combining AMPA receptor modulators with other classes of antidepressants or therapeutic modalities could yield synergistic effects.
- Utilizing biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to glutamatergic modulators could help to personalize treatment and improve clinical trial outcomes.

In conclusion, while **Tulrampator**'s journey in the treatment of depression has been challenging, it has provided valuable lessons for the field. The glutamatergic system, and the AMPA receptor in particular, remain a high-interest target for the development of next-generation antidepressants. The successes of ketamine, esketamine, and psilocybin offer a clear indication that novel mechanisms of action hold the key to addressing the significant unmet needs of individuals suffering from depression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Tulrampator Wikipedia [en.wikipedia.org]
- 4. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 5. New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]







- 7. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of BDNF on Neural Plasticity in Depression [frontiersin.org]
- 9. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA receptors in the therapeutic management of depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. The role of mTOR in depression and antidepressant responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ketamineacademy.com [ketamineacademy.com]
- To cite this document: BenchChem. [Tulrampator's Bid for Depression Treatment: A Comparative Clinical Trial Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682043#a-critical-review-of-tulrampator-s-clinical-trial-outcomes-for-depression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com